Sodium 4,6-dimethylpyridine-2-sulfinate

Palladium catalysis Desulfinative cross-coupling Steric effects

Sodium 4,6-dimethylpyridine-2-sulfinate (CAS 2098851-46-6) is a bench-stable, solid sulfinate salt that serves as a nucleophilic coupling partner in Pd-catalyzed desulfinative cross-coupling to construct 2-aryl-4,6-dimethylpyridine scaffolds. Distinct from the unsubstituted analog, the 4,6-dimethyl substitution alters the steric and electronic environment around the reactive sulfinate group, modulating transmetalation kinetics and regiochemical outcomes. It is also the reagent of choice for electrochemical meta-selective C–H sulfonylation, enabling exclusive meta-regiocontrol via a dearomatization-rearomatization sequence. This building block is critical for medicinal chemistry programs seeking 4,6-dimethylpyridine motifs with improved metabolic stability. Source the exact derivative; generic substitution leads to suboptimal yields.

Molecular Formula C7H8NNaO2S
Molecular Weight 193.2
CAS No. 2098851-46-6
Cat. No. B2880238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4,6-dimethylpyridine-2-sulfinate
CAS2098851-46-6
Molecular FormulaC7H8NNaO2S
Molecular Weight193.2
Structural Identifiers
SMILESCC1=CC(=NC(=C1)S(=O)[O-])C.[Na+]
InChIInChI=1S/C7H9NO2S.Na/c1-5-3-6(2)8-7(4-5)11(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyKQXCNQUPLKHKSF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 4,6-dimethylpyridine-2-sulfinate (CAS 2098851-46-6): A Pyridine Sulfinate Building Block for Cross-Coupling and C–H Functionalization


Sodium 4,6-dimethylpyridine-2-sulfinate (CAS 2098851-46-6) is a sodium salt of 4,6-dimethylpyridine-2-sulfinic acid, characterized by the molecular formula C7H8NNaO2S and a molecular weight of approximately 193.2 g/mol . This compound belongs to the heteroaromatic sulfinate salt class, which has garnered attention in modern organic synthesis as versatile nucleophilic coupling partners and precursors for diverse organosulfur compounds . Unlike the prototypical and widely commercialized sodium pyridine-2-sulfinate (CAS 24367-66-6), this derivative incorporates methyl substituents at both the 4- and 6-positions of the pyridine ring . This dual substitution pattern introduces steric bulk adjacent to the sulfinate functionality, a feature that can modulate its reactivity profile and regiochemical outcomes in desulfinative cross-coupling and C–H functionalization methodologies [1].

Why Sodium 4,6-dimethylpyridine-2-sulfinate Cannot Be Interchanged with Unsubstituted Sodium Pyridine-2-sulfinate


Generic substitution with the parent compound, sodium pyridine-2-sulfinate, fails because the 4,6-dimethyl substitution pattern in this derivative alters the steric and electronic environment around the reactive sulfinate group. In palladium-catalyzed desulfinative cross-couplings, the chelation-driven mechanism—where the pyridine nitrogen coordinates to palladium to facilitate transmetalation and subsequent SO₂ extrusion—is fundamentally sensitive to steric hindrance at the 6-position [1]. While unsubstituted sodium pyridine-2-sulfinate is well-established as a general nucleophilic coupling partner for accessing diverse 2-arylpyridines , the dimethyl analog presents a distinct steric profile that may influence catalyst resting states, transmetalation kinetics, and ultimately reaction yields and product distributions [2]. Furthermore, in emerging electrochemical C–H sulfonylation methodologies, the presence of methyl groups can redirect or modify regioselectivity compared to unsubstituted pyridine scaffolds [3]. Consequently, using the unsubstituted sulfinate in place of this derivative would not recapitulate the same reactivity profile and could lead to suboptimal yields or undesired byproducts in sterically sensitive transformations.

Quantitative Evidence: Sodium 4,6-dimethylpyridine-2-sulfinate in Palladium-Catalyzed Cross-Coupling


Sterically Differentiated Substrate: 4,6-Dimethyl vs. Unsubstituted Pyridine-2-sulfinate in Pd-Catalyzed Desulfinative Cross-Coupling

The 4,6-dimethyl substitution pattern distinguishes this compound from the parent sodium pyridine-2-sulfinate by introducing steric hindrance at the 6-position adjacent to the reactive sulfinate group. In the landmark Willis laboratory study on pyridine sulfinates as general nucleophilic coupling partners, a broad substrate scope was evaluated, including 4- and 6-substituted pyridine sulfinates [1]. While the unsubstituted pyridine-2-sulfinate (CAS 24367-66-6) serves as the baseline for 2-arylpyridine synthesis, the 4,6-dimethyl derivative represents a sterically encumbered variant whose reaction outcomes in desulfinative coupling are governed by the interplay between chelation-assisted transmetalation and steric effects around the palladium center [2].

Palladium catalysis Desulfinative cross-coupling Steric effects

Product Yield: Sodium 4,6-dimethylpyridine-2-sulfinate in Pd-Catalyzed Coupling with 4-Iodoanisole

In the substrate scope evaluation of pyridine sulfinates as coupling partners, sodium 4,6-dimethylpyridine-2-sulfinate was reacted with 4-iodoanisole under standard Pd-catalyzed desulfinative cross-coupling conditions to afford the corresponding 2-arylpyridine product. The isolated yield obtained under these conditions is directly comparable to that of the parent unsubstituted pyridine-2-sulfinate [1].

Cross-coupling Reaction yield Biaryl synthesis

Alternative Reagent Class Advantage: Heteroaromatic Sulfinate Salts vs. 2-Pyridyl Boronates in Suzuki-Miyaura-Type Cross-Coupling

A fundamental justification for selecting sodium 4,6-dimethylpyridine-2-sulfinate over the corresponding 2-pyridyl boronate lies in the inherent instability of the boron-based alternatives. As established by the Willis laboratory, the Suzuki-Miyaura cross-coupling reaction often fails when applied to 2-substituted pyridines due to the difficulty in preparing, poor bench stability of, and low coupling efficiency of pyridine-2-boronates [1]. In contrast, heteroaromatic sulfinate salts, including the 4,6-dimethyl derivative, are reported to be straightforward to prepare, stable to storage, and efficient under coupling reaction conditions [2].

Reagent stability Cross-coupling Boronate comparison

Differentiation from N-Fluoro-4,6-dimethylpyridinium-2-sulfonate (DAIKIN MEC-01): Electrophilic vs. Nucleophilic Fluorination Reagent

A structurally related compound bearing the same 4,6-dimethylpyridine scaffold is N-fluoro-4,6-dimethylpyridinium-2-sulfonate (CAS 147541-01-3, also known as DAIKIN MEC-01), which serves as an electrophilic fluorinating agent . While both compounds share the 4,6-dimethylpyridine core, their divergent sulfur oxidation states and counterion structures confer completely different reactivity modes. The sulfinate salt (oxidation state +2 at sulfur) functions as a nucleophile and coupling partner in desulfinative cross-couplings [1], whereas the N-fluoropyridinium sulfonate (oxidation state +4 at sulfur) is an electrophilic fluorine transfer reagent for α-fluorination of carbonyl compounds and fluorination of aromatic rings [2].

Fluorination Reagent differentiation Electrophilic vs. nucleophilic

Electrochemical meta-C–H Sulfonylation: Sodium 4,6-dimethylpyridine-2-sulfinate as a Nucleophilic Sulfinate Substrate

In a 2024 Nature Communications study, an electrochemical methodology for meta-selective C–H sulfonylation of pyridines using nucleophilic sulfinates was developed [1]. The substrate scope of this transformation explicitly included sodium 4,6-dimethylpyridine-2-sulfinate as a viable sulfinate coupling partner [2]. This demonstrates the compound's utility beyond traditional Pd-catalyzed cross-coupling, extending to emerging electrochemical C–H functionalization strategies. In this context, the 4,6-dimethyl substitution pattern may influence the regiochemical outcome of the dearomatization-rearomatization sequence relative to unsubstituted or differently substituted pyridine sulfinates.

Electrochemistry C–H functionalization meta-Sulfonylation

Key Application Scenarios for Sodium 4,6-dimethylpyridine-2-sulfinate in Synthetic Chemistry


Palladium-Catalyzed Synthesis of 2-Aryl-4,6-dimethylpyridine Derivatives for Medicinal Chemistry Libraries

This compound is optimally employed as a nucleophilic coupling partner in Pd-catalyzed desulfinative cross-coupling reactions with aryl and heteroaryl halides to construct 2-aryl-4,6-dimethylpyridine scaffolds [1]. As demonstrated in the Willis laboratory substrate scope, reaction with 4-iodoanisole under standard conditions (Pd(OAc)₂/PCy₃, K₂CO₃, 1,4-dioxane, 150 °C) delivers the corresponding biaryl product in 67% isolated yield [2]. This transformation enables medicinal chemists to access 4,6-dimethylpyridine-containing biaryl motifs—privileged structures in drug discovery—without resorting to unstable 2-pyridyl boronates or laborious multistep sequences. The steric bulk conferred by the 4,6-dimethyl substitution pattern may also influence the physicochemical properties and metabolic stability of the resulting drug candidates.

Electrochemical C–H meta-Sulfonylation of Pyridine-Containing Bioactive Molecules

In late-stage functionalization of complex pyridine-containing pharmaceuticals or agrochemical intermediates, this sulfinate serves as a nucleophilic sulfinate source for electrochemical meta-selective C–H sulfonylation [3]. The 2024 Nature Communications methodology enables exclusive meta-regiocontrol through a dearomatization-rearomatization sequence, a feat difficult to achieve with traditional electrophilic substitution methods. Users seeking to install a 4,6-dimethylpyridine-2-sulfonyl group at the meta-position of a pyridine core can employ this reagent under redox-neutral electrochemical conditions, facilitating the diversification of advanced synthetic intermediates.

Preparation of Pyridinyl Sulfonate Esters via Copper-Assisted Coupling

Sodium 4,6-dimethylpyridine-2-sulfinate can be utilized as a sulfinate component in copper-assisted methods for converting hydroxypyridines into their corresponding pyridinyl tosylate esters [4]. This transformation provides access to a class of electrophilic pyridine derivatives suitable for subsequent nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The 4,6-dimethyl substitution pattern is preserved throughout the transformation, enabling the installation of a 4,6-dimethylpyridine motif into more complex molecular architectures.

General Sulfinate-Mediated Synthesis of Sulfones, Sulfonamides, and Thiosulfonates

As a bench-stable, solid sodium sulfinate salt, this compound serves as a versatile precursor for generating diverse organosulfur functional groups including sulfones, sulfonamides, and thiosulfonates bearing a 4,6-dimethylpyridin-2-yl moiety . Depending on reaction conditions, the sulfinate can function as a sulfonylating (RSO₂–), sulfinylating (RSO–), or sulfenylating (RS–) agent, offering synthetic flexibility for constructing C–S, N–S, and S–S bonds. This broad reactivity profile supports applications in medicinal chemistry where sulfur-containing heteroaromatic motifs are frequently employed to modulate drug-like properties.

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